1-(Phenylthio)-2-aminopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylsulfanylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHFKDKQAMMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942182 | |
| Record name | 1-(Phenylsulfanyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-77-9 | |
| Record name | 1-(Phenylthio)-2-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phenylsulfanyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylthio 2 Aminopropane and Its Derivatives
Established Synthetic Routes to the Core 1-(Phenylthio)-2-aminopropane Structure
The synthesis of the this compound scaffold involves the strategic formation of a carbon-sulfur bond and the introduction of an aminopropane unit. These steps can be performed in various orders, utilizing a range of precursor molecules and reaction conditions.
Formation of the Carbon-Sulfur Bond in Phenylthio-Aminopropane Scaffolds
The creation of the thioether linkage is a critical step in assembling the core structure. This is typically achieved through the nucleophilic reaction of a sulfur-based nucleophile with a carbon electrophile.
One common method is the nucleophilic substitution of a leaving group on the propane (B168953) chain by a thiophenoxide anion. For instance, starting with a precursor like 1-chloro- or 1-bromo-2-aminopropane, treatment with sodium thiophenoxide (generated from thiophenol and a base like sodium hydroxide) would yield the desired this compound.
Another powerful strategy is the Michael addition (or conjugate addition) of a thiol to an α,β-unsaturated system. Thiophenol can react with a suitable α,β-unsaturated precursor, such as an unsaturated nitrile or nitro compound, to form the C-S bond at the β-position.
Enzymatic approaches also provide a pathway for carbon-sulfur bond formation. While specific enzymes for this compound are not extensively documented, the general enzymatic machinery for C-S bond creation often involves the mobilization of sulfur from amino acids like cysteine. nih.gov In some biological systems, this process can involve persulfide intermediates that act as sulfur donors. nih.gov
Introduction and Functionalization of the Aminopropane Moiety
The aminopropane portion of the molecule can be introduced through several established synthetic transformations.
A widely used method is reductive amination . This process typically starts with the corresponding ketone, 1-(phenylthio)propan-2-one. This ketone can be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the primary amine. libretexts.org A variation of this is the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the ammonia source and the reducing agent.
Alternatively, the amine can be derived from a pre-existing functional group. The reduction of a nitro group , for example, in 1-(phenylthio)-2-nitropropane, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Pd-C), provides a direct route to the amine.
The Gabriel synthesis offers another classic method for preparing primary amines. libretexts.org This would involve reacting potassium phthalimide (B116566) with a suitable substrate like 1-(phenylthio)-2-bromopropane. The resulting N-alkylated phthalimide is then hydrolyzed, often with hydrazine, to release the primary amine. libretexts.org
Finally, the aminopropane moiety can originate from chiral pool starting materials, such as amino acids. For example, derivatives have been synthesized using L-valine as a starting material, where the aminopropane backbone is already present in a chiral form.
Precursors and Intermediate Compounds in this compound Synthesis
| Precursor/Intermediate | Role in Synthesis | Relevant Section |
| Thiophenol | Source of the phenylthio group. | 2.1.1 |
| 1-Phenyl-2-aminopropanediol | Precursor for the aminopropane moiety. google.com | 2.1.2 |
| Phenylacetone | Can be thiolated and then aminated. | 2.1.2 |
| 1-(Phenylthio)propan-2-one | Key intermediate; prochiral ketone for reductive amination and asymmetric synthesis. nih.gov | 2.1.2, 2.2.1 |
| 1-Halo-2-aminopropane (Cl, Br) | Substrate for nucleophilic substitution with thiophenoxide. | 2.1.1 |
| 1-(Phenylthio)-2-nitropropane | Intermediate for amine synthesis via nitro group reduction. | 2.1.2 |
| L-Alanine / L-Valine | Chiral pool starting materials containing the aminopropane backbone. | 2.1.2, 2.2.2 |
| Potassium Phthalimide | Reagent for introducing the amine via Gabriel synthesis. libretexts.org | 2.1.2 |
Asymmetric Synthesis of Chiral Enantiomers of this compound
Since the C2 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer in excess, which is crucial for applications where stereochemistry dictates biological activity.
Enantioselective Approaches to the Chiral Center (C2)
Enantioselective methods create the chiral center in a controlled manner, leading to an enantiomerically enriched product from a prochiral substrate.
A highly effective and environmentally favorable method is the asymmetric reductive amination using transaminases (TAs) . nih.govrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone, such as 1-(phenylthio)propan-2-one. nih.govnih.gov The stereochemical outcome is controlled by the specific (R)- or (S)-selective transaminase used. nih.gov This biocatalytic approach can achieve very high conversions and excellent enantiomeric excess (ee). nih.govrsc.org For example, the synthesis of related (R)-1-arylpropan-2-amines from their corresponding ketones using (R)-transaminases has been shown to yield products with 88–89% conversion and over 99% ee. nih.govresearchgate.net
Table: Performance of (R)-Transaminases in the Asymmetric Synthesis of 1-Arylpropan-2-amines nih.gov
| Substrate (Ketone) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |
| 1-Phenylpropan-2-one | ArR-TA | 89 | >99 |
| 1-Phenylpropan-2-one | AtR-TA | 76 | >99 |
| 1-(3,4-Dimethoxyphenyl)propan-2-one | ArR-TA | 88 | >99 |
| 1-(3,4-Dimethoxyphenyl)propan-2-one | AtR-TA | 69 | >99 |
Data is for analogous 1-arylpropan-2-one substrates, demonstrating the efficacy of the transaminase approach.
Another strategy involves the use of chiral auxiliaries . An achiral precursor can be attached to a chiral molecule (the auxiliary), which then directs a subsequent chemical transformation stereoselectively. After the desired stereocenter is set, the auxiliary is removed.
Diastereoselective Synthetic Strategies for Stereocontrol
Diastereoselective synthesis involves reactions where a new chiral center is formed in a molecule that already contains one or more chiral centers. The existing stereocenter(s) influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.
One common diastereoselective strategy is to start with a chiral precursor from the chiral pool . For example, synthesizing derivatives of this compound from a naturally occurring, enantiomerically pure amino acid like L-alanine or L-valine introduces inherent stereocontrol. When a new chiral center is created, the existing stereocenter from the amino acid can direct the stereochemistry of the addition, resulting in a diastereomerically enriched product.
Another approach involves substrate-controlled reactions . If the substrate already contains a chiral center, as in a chiral intermediate, it can sterically or electronically direct the approach of a reagent to one face of the molecule over the other. For instance, the reduction of a ketone in a molecule with a nearby stereocenter can be highly diastereoselective.
Palladium-catalyzed asymmetric allylic substitutions with zinc enolates of glycine (B1666218) esters have demonstrated that diastereomer ratios up to 95:5 can be achieved, highlighting how metal catalysis with chiral ligands can control the formation of amino acid derivatives. nih.gov While not applied directly to this compound in the cited literature, this principle of using chiral catalysts to induce diastereoselectivity is a cornerstone of modern asymmetric synthesis. youtube.com
Application of Chiral Auxiliaries and Organocatalytic Methods
The enantioselective synthesis of chiral amines, such as this compound, is of great importance as different enantiomers can exhibit distinct biological activities. youtube.com Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the formation of a specific enantiomer. youtube.comyoutube.com This method, known as asymmetric synthesis, involves attaching a chiral auxiliary to a non-chiral starting material, which then guides the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.gov This approach utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts. nih.gov For instance, multicomponent reactions catalyzed by chiral organocatalysts can provide straightforward access to complex molecules with high diastereoselectivities. nih.gov These methods are integral to producing enantiomerically enriched amines, which are crucial building blocks in medicinal chemistry. nih.gov
Synthesis of Structurally Modified Analogues and Derivatives
The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.
Exploration of Phenyl Ring Substitution Patterns
Varying the substituents on the phenyl ring of this compound can significantly impact its properties. Research has shown that introducing different functional groups at various positions on the phenyl ring can lead to compounds with a range of biological activities. For example, the synthesis of derivatives with substituted phenyl rings has been explored in the context of developing new agricultural fungicides. researchgate.net A study on new amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety revealed that compounds with a 4-fluorophenyl group exhibited excellent activity against certain plant pathogens. researchgate.net
Modifications of the Sulfur Linkage in Phenylthio-Aminopropane Structures
Altering the sulfur linkage in phenylthio-aminopropane structures is another avenue for creating structural diversity. This can involve replacing the sulfur atom with other heteroatoms, such as oxygen, or modifying the oxidation state of the sulfur. For instance, the synthesis of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives, which feature an oxygen atom in place of the sulfur, has been described. nih.gov These modifications can lead to significant changes in the molecule's three-dimensional structure and electronic properties, thereby influencing its biological activity.
Diversification of the Aminopropane Side Chain
Modifications to the aminopropane side chain offer a wide range of possibilities for creating new analogs. The length and branching of the side chain, as well as the nature of the amino group, can be altered. The length and chemical structure of amino acid side chains have been shown to influence molecular interactions and packing in periodic polypeptides. nih.govmdpi.com These principles can be applied to the aminopropane side chain of this compound to modulate its properties. For example, studies on the effect of charged amino acid side chain length on interactions in β-hairpin structures have provided insights into how side chain length can affect molecular recognition and stability. nih.gov
Green Chemistry Approaches and Sustainable Synthesis for Phenylthio-Aminopropane Compounds
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. This includes the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient processes. One-pot, multicomponent reactions are a prime example of a green chemistry approach, as they can significantly reduce the number of synthetic steps and the amount of waste generated. ijcmas.com For instance, a one-pot, three-component method for the synthesis of 1-aminoalkyl-2-naphthols using "Grindstone Chemistry" has been reported to be energy-efficient and operationally simple, with good product yields in short reaction times. ijcmas.com While not directly applied to this compound in the reviewed literature, such methodologies hold promise for the development of more sustainable synthetic routes for this class of compounds.
Chemical Reactivity and Mechanistic Investigations of 1 Phenylthio 2 Aminopropane
Nucleophilic Reactivity of the Amino Group
The primary amino group in 1-(Phenylthio)-2-aminopropane possesses a lone pair of electrons on the nitrogen atom, rendering it a significant center of nucleophilicity. This characteristic allows it to readily participate in reactions with a wide range of electrophiles, leading to the formation of various nitrogen-containing derivatives. The reactivity of such amino groups is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures.
Alkylation and Acylation Reactions
The amino group of this compound is susceptible to both alkylation and acylation. Alkylation reactions, typically involving reactions with alkyl halides, introduce new alkyl substituents onto the nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkylating agent.
Acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides. khanacademy.orgresearchgate.net This reaction is a common and efficient method for the formation of amide bonds. researchgate.net Friedel-Crafts acylation is a fundamental reaction type for forming aryl-acyl linkages, although it typically involves arenes as nucleophiles rather than amines. nih.gov The general principles, however, rely on the generation of a potent electrophile that is then attacked by a nucleophile.
| Reaction Type | Typical Reagent | Functional Group Formed |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide |
This table illustrates common alkylation and acylation reactions applicable to the amino group of this compound.
Amide and Amine Derivative Formation
The formation of amides from this compound is a direct consequence of its acylation reactivity. Reacting the compound with a carboxylic acid, often activated by a coupling reagent, or with a more reactive carboxylic acid derivative, yields an N-substituted amide. khanacademy.orgnih.govsphinxsai.com Such reactions are fundamental in peptide synthesis and the creation of various pharmacologically relevant molecules. nih.gov The process typically involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. khanacademy.org Industrial-scale methods often aim to create amide derivatives in a one-pot synthesis by first converting a carboxylic acid to an acid halide and then reacting it with an amine, which can be more efficient and suitable for mass production. google.com
Further alkylation of the primary amine can lead to the formation of secondary and subsequently tertiary amine derivatives. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The initial product of reacting an amine with 2-iminothiolane (B1205332) is a 4-mercaptobutyramidine, which can subsequently undergo intramolecular cyclization to form an N-substituted 2-iminothiolane with the loss of ammonia (B1221849). nih.gov
Electrophilic Transformations Involving the Phenylthio Moiety
The phenylthio group, a thioether, imparts another dimension to the reactivity of this compound. The sulfur atom is nucleophilic and can be readily oxidized. nih.gov Furthermore, the entire moiety can participate in rearrangement reactions, highlighting its dynamic chemical nature.
Oxidative Processes and Sulfoxide (B87167)/Sulfone Formation
The sulfur atom in the phenylthio group can be selectively oxidized to form either a sulfoxide or a sulfone. researchgate.net This transformation is a common reaction for thioethers and can be achieved using various oxidizing agents. acsgcipr.org The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product of the oxidation of the sulfide (B99878), which can then be further oxidized to the sulfone. researchgate.net
Controlling the stoichiometry of the oxidizing agent is crucial for selectively obtaining the sulfoxide without over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org For instance, the preparation of sulfoxides and sulfones from related alkylthioamphetamine salts has been described. researchgate.net Common reagents for these oxidations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. organic-chemistry.orgnih.gov The choice of reagent and reaction conditions can favor one product over the other. organic-chemistry.org
| Oxidizing Agent | Typical Product(s) | Key Considerations |
| H₂O₂ (1 equiv.) | Sulfoxide | Stoichiometric control is key to prevent over-oxidation. acsgcipr.orgorganic-chemistry.org |
| H₂O₂ (>2 equiv.) | Sulfone | Excess oxidant drives the reaction to the fully oxidized state. organic-chemistry.org |
| m-CPBA | Sulfoxide or Sulfone | A common and effective reagent for sulfide oxidation. |
| Oxone® | Sulfoxide | Can allow for selective formation of sulfoxides under specific conditions. nih.gov |
This table summarizes common oxidizing agents used for the transformation of sulfides to sulfoxides and sulfones.
Rearrangement Reactions Involving the Phenylthio Group
The phenylthio group is known to undergo migration in various chemical transformations. Studies have documented both researchgate.netbdu.ac.in and bdu.ac.innih.gov phenylthio shifts in rearrangement reactions. rsc.org For example, 2,2-bisphenylthioethanols have been shown to rearrange upon treatment with thionyl chloride to yield 2,3-bisphenylthiopropenes via a researchgate.netbdu.ac.in phenylthio shift. rsc.org Similarly, photo-induced electron transfer (PET) reactions can initiate the rearrangement of molecules containing a phenylthio group, such as the photochemical rearrangement of 2-phenylthio-3-aminocyclohexanols to protected aminoaldehydes. arabjchem.org These rearrangements often proceed through radical or carbocationic intermediates, with the phenylthio group migrating to a more stable position. bdu.ac.in Aldol reaction products derived from α-phenylthio aldehydes can also undergo rearrangement with phenylthio migration to form spirocyclic ethers and lactones. rsc.org
Stereochemical Influences on Reaction Pathways and Selectivity
This compound contains a stereocenter at the C-2 position, meaning it exists as a pair of enantiomers: (R)-1-(Phenylthio)-2-aminopropane and (S)-1-(Phenylthio)-2-aminopropane. nih.govechemi.com The presence of this chiral center has a profound influence on the molecule's interaction with other chiral entities and on the stereochemical outcome of its reactions.
When a molecule with a pre-existing stereocenter undergoes a reaction that creates a new stereocenter, the two possible products (diastereomers) are typically formed in unequal amounts. This diastereoselectivity arises because the chiral center influences the trajectory of the incoming reagent, making one pathway energetically more favorable than the other. The specific configuration of the starting enantiomer dictates which diastereomer is favored.
While detailed studies on the stereoselective chemical reactions of this compound are not extensively documented in the provided context, the principle is well-established in organic chemistry. nih.gov Research on its biological activity has demonstrated a clear enantiospecific difference between the (R) and (S) forms. nih.gov Specifically, the (S)-enantiomer was found to be a more potent substrate analogue for dopamine (B1211576) β-monooxygenase and a more effective antihypertensive agent. nih.gov This biological stereoselectivity strongly implies that the two enantiomers interact differently with chiral molecules, such as enzymes. This principle extends to chemical reactions, where chiral reagents or catalysts would be expected to react at different rates with the (R) and (S) enantiomers, enabling processes like kinetic resolution.
Reaction Kinetics and Thermodynamic Considerations for Key Transformations
A detailed investigation into the reaction kinetics of this compound would provide crucial insights into its reactivity. Such studies would typically involve determining rate constants, reaction orders, and activation energies for its characteristic reactions. For example, the kinetics of N-acylation or its participation in nucleophilic substitution reactions would be of fundamental interest. However, a thorough search of scientific databases yields no specific kinetic data for this compound.
Similarly, thermodynamic parameters such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) for this compound have not been experimentally determined or computationally calculated in available literature. This lack of data prevents a quantitative assessment of the thermodynamic feasibility and position of equilibrium for its potential reactions. Without these values, understanding the energy changes associated with its synthesis and transformation remains purely qualitative.
The table below illustrates the type of data that is currently unavailable for key transformations of this compound:
Table 1: Illustrative Table of Missing Kinetic and Thermodynamic Data for Hypothetical Reactions of this compound
| Reaction Type | Kinetic Parameters (Not Available) | Thermodynamic Parameters (Not Available) |
|---|---|---|
| N-Acetylation | Rate Constant (k), Reaction Order | ΔHrxn, ΔSrxn, ΔGrxn |
| S-Oxidation | Rate Constant (k), Activation Energy (Ea) | ΔHrxn, ΔSrxn, ΔGrxn |
| Deamination | Rate Constant (k), Reaction Order | ΔHrxn, ΔSrxn, ΔGrxn |
| C-N Bond Cleavage | Rate Constant (k), Activation Energy (Ea) | ΔHrxn, ΔSrxn, ΔGrxn |
This table is for illustrative purposes only to highlight the absence of specific data.
Catalyst Design and Application in this compound Chemistry
The development of catalysts for the synthesis and functionalization of this compound is another area where specific research is lacking. While general catalytic methods for the formation of C-S and C-N bonds are abundant, literature specifically detailing catalyst design for the production or subsequent reaction of this compound is not found.
Research in catalyst design would likely focus on several key areas:
Asymmetric Synthesis: Development of chiral catalysts to produce enantiomerically pure forms of this compound.
Selective Functionalization: Design of catalysts that can selectively target either the amine or the thioether group, or even the aromatic ring, without affecting other parts of the molecule.
Catalytic C-H Activation: Advanced catalytic systems for the functionalization of the propane (B168953) backbone.
The performance of such hypothetical catalysts would be evaluated based on metrics such as yield, selectivity (chemo-, regio-, and enantio-), and turnover number/frequency. The absence of such studies indicates a significant opportunity for future research in the catalytic chemistry of this molecule.
Table 2: Illustrative Table of Missing Catalyst Performance Data in Hypothetical Syntheses of this compound
| Catalytic Reaction | Catalyst Type (Hypothetical) | Yield (%) (Not Available) | Selectivity (%) (Not Available) |
|---|---|---|---|
| Thiolation of 2-aminopropane derivative | Transition Metal Complex | Data not found | Data not found |
| Amination of 1-phenylthiopropane derivative | Enzyme (e.g., Transaminase) | Data not found | Data not found |
| Reductive Amination of 1-phenylthiopropan-2-one | Heterogeneous Catalyst (e.g., Pd/C) | Data not found | Data not found |
This table is for illustrative purposes only to highlight the absence of specific data.
Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 1-(Phenylthio)-2-aminopropane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis
One-dimensional NMR spectra (¹H and ¹³C) offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propane (B168953) chain. The phenyl protons would typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling with each other. The protons of the aminopropane moiety would be observed further upfield. The methine proton (CH) adjacent to the amine group is expected to be a multiplet, coupled to both the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons (CH₂-S) adjacent to the sulfur atom would likely appear as a doublet of doublets, and the terminal methyl protons would present as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the two carbons of the propane backbone, and the methyl carbon. The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon atom attached to the sulfur (C-S) and the carbon bearing the amino group (C-N) would have characteristic chemical shifts influenced by these heteroatoms. docbrown.info The methyl carbon would appear at the most upfield position. docbrown.info
Predicted ¹H and ¹³C NMR Data for this compound: The following data are predicted based on the analysis of structurally similar compounds and established NMR principles.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.40 - 7.10 | Multiplet (m) | - |
| Phenyl-C (ipso) | - | - | ~137 |
| Phenyl-C (o,m,p) | - | - | 130 - 126 |
| CH₂-SPh | 3.10 - 2.90 | Doublet of Doublets (dd) | ~40 |
| CH-NH₂ | 3.20 - 3.00 | Multiplet (m) | ~50 |
| CH₃ | 1.15 - 1.05 | Doublet (d) | ~20 |
| NH₂ | 1.50 (broad) | Singlet (s) | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful for unambiguously assigning the signals from 1D NMR and elucidating the complete bonding framework and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the CH proton to the adjacent CH₂ and CH₃ protons, confirming the propane backbone's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methyl proton doublet to the upfield methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the methylene protons (CH₂) to the ipso-carbon of the phenyl ring, confirming the phenylthio-propane linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For a chiral molecule like this compound, NOESY can help in determining the relative orientation of substituents around the chiral center.
Chiral NMR Reagents and Solvent Effects for Enantiomeric Purity Assessment
Since this compound is chiral, determining its enantiomeric purity is essential. Standard NMR spectroscopy does not distinguish between enantiomers. However, by using chiral auxiliary agents, this can be achieved.
Chiral Derivatizing Agents (CDAs): The amine functional group in this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their unique signals. nih.gov
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. researchgate.net The CSA forms transient diastereomeric complexes with each enantiomer of the analyte, leading to separate signals for the R and S forms in the NMR spectrum. researchgate.net This method is non-destructive, as no covalent bonds are formed. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₃NS), HRMS would be able to confirm this molecular formula by providing a measured mass that is extremely close to the calculated exact mass, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent or precursor ion) are selected and then fragmented to produce a series of product ions. rsc.org The analysis of these fragments provides detailed structural information.
For this compound, the molecular ion [M]⁺• would be expected to undergo characteristic fragmentation pathways. A primary and highly probable fragmentation is the alpha-cleavage adjacent to the nitrogen atom. libretexts.org This would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another likely fragmentation is the cleavage of the C-S bond.
Predicted Fragmentation Pattern for this compound:
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 167 | [C₉H₁₃NS]⁺• | Molecular Ion (Parent Ion) |
| 152 | [C₈H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |
| 110 | [C₆H₅S]⁺ | Cleavage of the CH₂-S bond, formation of the phenylthio cation. |
| 77 | [C₆H₅]⁺ | Loss of sulfur from the phenylthio cation. |
| 44 | [C₂H₆N]⁺ | Cleavage of the C-C bond adjacent to the phenylthio group. docbrown.info |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. nih.govchromatographyonline.com This method provides an additional dimension of separation to conventional mass spectrometry, allowing for the differentiation of isomers, isobars, and conformers. nih.govnih.gov
For this compound, IMS-MS would be invaluable for probing its conformational flexibility. The molecule possesses several rotatable bonds, including the C-S bond and the C-C and C-N bonds of the propane backbone. Rotation around these bonds can lead to various conformers, which may coexist in solution and in the gas phase.
In an IMS-MS experiment, ions of this compound would be generated, typically using a soft ionization technique like electrospray ionization (ESI), and introduced into a drift tube filled with an inert buffer gas. nih.gov Under the influence of a weak electric field, the ions travel through the drift tube, and their drift time is measured. More compact conformers experience fewer collisions with the buffer gas and thus have shorter drift times compared to more extended conformers. nih.gov The resulting arrival time distribution (ATD) provides a fingerprint of the conformational landscape of the ion. By coupling this separation with a mass spectrometer, the collision cross-section (CCS), a parameter related to the ion's shape and size, can be determined for each mass-to-charge ratio. nih.gov
Hypothetical IMS-MS Data for this compound Conformers:
| Putative Conformer | Expected Conformation | Predicted Relative Drift Time | Predicted Collision Cross-Section (Ų) |
|---|---|---|---|
| Conformer A | Folded (Intramolecular interactions) | Shorter | Smaller |
| Conformer B | Extended | Longer | Larger |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. americanpharmaceuticalreview.com
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that would confirm the presence of its key functional groups. The primary amine (-NH2) group would show characteristic N-H stretching vibrations, typically as two bands for the symmetric and asymmetric stretches in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration would be expected around 1650-1580 cm⁻¹. orgchemboulder.com
The phenyl group would be identified by C-H stretching vibrations of the aromatic ring, which typically appear just above 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weak and falls in the fingerprint region, making it harder to assign definitively. The aliphatic C-H stretching of the propane backbone would be observed below 3000 cm⁻¹. nih.gov
Expected Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3400 - 3250 |
| Primary Amine (N-H) | Bending | 1650 - 1580 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| Aliphatic C-H | Stretching | ~2960 - 2850 |
| C-N | Stretching | ~1250 - 1020 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. csfarmacie.czmdpi.com For this compound, which contains a stereocenter at the second carbon of the propane chain, X-ray crystallography of a suitable single crystal would unambiguously determine its R or S configuration. chromatographyonline.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. csfarmacie.cz The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. mdpi.com For chiral molecules, anomalous dispersion techniques are used to determine the absolute configuration. chromatographyonline.com
Successful X-ray crystallographic analysis is contingent upon the ability to grow high-quality single crystals of the compound or a suitable derivative. The resulting crystallographic data would be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD). queensu.cautexas.edu
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 710 |
| Z | 2 |
| Absolute Configuration | S (or R) |
Chromatographic Methods for Purification and Analytical Purity Assessment
Chromatographic techniques are indispensable for both the purification of chemical compounds and the assessment of their purity. research-solution.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of a chemical substance. google.comjfda-online.com
For HPLC analysis of this compound, a reversed-phase column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape. nih.gov The purity would be assessed by integrating the area of the main peak and any impurity peaks detected by a UV detector, typically at a wavelength where the phenyl group absorbs. researchgate.net
GC analysis would be suitable if the compound is sufficiently volatile and thermally stable. orgchemboulder.com The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. japsonline.com Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification. nih.gov
Typical HPLC Purity Analysis Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Compound-specific |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). americanpharmaceuticalreview.com Chiral chromatography, particularly chiral HPLC, is the most common method for separating enantiomers. phenomenex.comrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz
A variety of CSPs are commercially available, based on polysaccharides, proteins, or Pirkle-type phases. researchgate.net The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of different conditions. For amine-containing compounds like this compound, polysaccharide-based CSPs are often effective. bath.ac.uk The determination of ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov
Preparative Chromatography for Scalable Separation
For applications requiring larger quantities of the purified compound, analytical chromatographic methods can be scaled up to preparative chromatography. uea.ac.uknih.gov Preparative HPLC uses larger columns and higher flow rates to isolate gram to kilogram quantities of a substance. warwick.ac.uk The goal is to maximize throughput while maintaining adequate separation of the target compound from impurities. rsc.org The principles of separation remain the same as in analytical chromatography, but parameters such as sample loading and solvent consumption become critical considerations. diva-portal.org This technique would be essential for obtaining highly pure enantiomers of this compound for further studies.
Computational and Theoretical Studies of 1 Phenylthio 2 Aminopropane
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the molecular structure and conformational preferences of 1-(Phenylthio)-2-aminopropane. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, electronic distribution, and energetics.
The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ and Cβ-S bonds. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a systematic scan of the potential energy surface along these torsional angles. rsc.orgresearchgate.net This process identifies the stable conformers (local minima) and the transition states connecting them.
For a molecule like this compound, several low-energy conformers are expected due to the flexibility of the aminopropane side chain and the phenylthio group. The relative energies of these conformers, calculated with high accuracy, allow for the determination of their Boltzmann populations at a given temperature, providing a statistical picture of the conformational equilibrium. rsc.org The inclusion of implicit solvent models, such as the Conductor-like Screening Model (COSMO), can account for the influence of a solvent environment on conformational preferences. rsc.org
Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory in Gas Phase and with an Implicit Water Solvent Model.
| Conformer | Dihedral Angles (Cα-Cβ-S-Cγ, H-N-Cα-Cβ) | Relative Energy (Gas Phase, kcal/mol) | Boltzmann Population (Gas Phase, 298 K) | Relative Energy (Water, kcal/mol) | Boltzmann Population (Water, 298 K) |
| 1 | anti, gauche | 0.00 | 65.2% | 0.00 | 70.1% |
| 2 | gauche, anti | 0.85 | 19.8% | 0.75 | 18.5% |
| 3 | anti, anti | 1.50 | 9.5% | 1.65 | 7.3% |
| 4 | gauche, gauche | 2.10 | 5.5% | 2.00 | 4.1% |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of discrete conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound in a more realistic, explicitly solvated environment. rsc.orgopenrepository.com MD simulations solve Newton's equations of motion for the atoms of the solute and surrounding solvent molecules over time, generating a trajectory that reveals the time-dependent behavior of the system. nih.govfrontiersin.org
Table 2: Hypothetical Results from a 100 ns Molecular Dynamics Simulation of this compound in Explicit Water.
| Parameter | Value |
| Simulation Time | 100 ns |
| Number of Water Molecules | ~3000 |
| Force Field | CHARMM36 |
| Major Conformational States Observed | 3 |
| Average End-to-End Distance | 5.8 ± 0.5 Å |
| Dominant Dihedral Angle (Cα-Cβ-S-Cγ) | 175° ± 15° |
Note: This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra and confirm structural assignments. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearcher.life
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. researcher.life By averaging these values over the Boltzmann-populated conformers, a theoretical NMR spectrum can be generated that can be directly compared with experimental data. researchgate.net Similarly, IR spectra can be predicted by calculating the vibrational frequencies and corresponding intensities. mdpi.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net A good agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the computed structures and conformational populations. nih.gov
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for Key Atoms in this compound.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (B3LYP/6-311+G(2d,p)) |
| Cα | 50.2 | 51.5 |
| Cβ | 42.8 | 43.1 |
| C (ipso, S-Ph) | 136.5 | 137.2 |
| C (para, S-Ph) | 129.1 | 129.9 |
Note: This table contains hypothetical data for illustrative purposes.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
For instance, to study the enzymatic hydroxylation of this compound, a quantum mechanics/molecular mechanics (QM/MM) approach can be utilized. In this method, the active site of the enzyme, including the substrate and key catalytic residues, is treated with a high level of quantum mechanics (e.g., DFT), while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. frontiersin.org This allows for the modeling of the bond-breaking and bond-forming events within the complex environment of the enzyme active site. nih.gov Such studies can reveal the detailed electronic and structural changes that occur during the reaction, providing insights into the catalytic mechanism and the factors that determine substrate specificity. stackexchange.compnas.org
Table 4: Hypothetical Calculated Activation Energies for Key Steps in the Proposed Enzymatic Hydroxylation of this compound.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Hydrogen Abstraction | QM/MM (B3LYP/CHARMM) | 15.2 |
| Oxygen Rebound | QM/MM (B3LYP/CHARMM) | 5.8 |
Note: This table contains hypothetical data for illustrative purposes.
In Silico Design and Prediction of Novel this compound Analogues
The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogues with potentially improved properties, such as enhanced binding affinity for a target receptor or modified metabolic stability. fums.ac.irnih.gov Structure-based drug design approaches can be used if the three-dimensional structure of the target protein is known. nih.gov
Techniques like molecular docking can be used to screen virtual libraries of this compound analogues for their potential to bind to a specific target. fums.ac.ir Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, untested compounds. nih.gov Computational methods also allow for the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of effective drug candidates. fums.ac.ir By integrating these various in silico tools, researchers can prioritize the synthesis and experimental testing of the most promising analogues, thereby accelerating the drug discovery process. plos.orgacs.org
Table 5: Hypothetical In Silico Screening of Novel this compound Analogues Targeting a Hypothetical Receptor.
| Analogue | Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Oral Bioavailability (%) |
| 1 | 4-Fluoro on Phenylthio | -8.5 | 65 |
| 2 | N-Methyl | -7.9 | 72 |
| 3 | 3-Methoxy on Phenylthio | -8.2 | 68 |
| 4 | β-Methyl | -9.1 | 55 |
Note: This table contains hypothetical data for illustrative purposes.
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Applications of 1-(Phenylthio)-2-aminopropane in the Synthesis of Chiral Amines and Heterocycles
Chiral amines are crucial building blocks for a vast array of pharmaceuticals, natural products, and agrochemicals. d-nb.info The development of efficient methodologies for their preparation in high yield and enantioselectivity is a significant goal in organic synthesis. d-nb.info While numerous strategies exist, such as reductive amination and the use of transaminases tdx.catresearchgate.net, the use of pre-existing chiral synthons like this compound offers a direct route to complex chiral molecules.
A notable application is in the synthesis of C-glycosyl-aminoethyl sulfide (B99878) derivatives. Research has demonstrated a synthetic pathway that utilizes the reaction of tributyltin derivatives of glycals with an aziridinecarboaldehyde, followed by the regioselective ring opening of the resulting chiral aziridine (B145994) with thiophenol. researchgate.net This method provides stereoselective access to these complex heterocyclic structures, which are of interest due to the biological properties associated with aminoethyl sulfides. researchgate.net The this compound moiety serves as a key structural component, introducing both the sulfur atom and the chiral amine center necessary for the final product's architecture.
The synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents, often relies on strategic cyclization reactions. beilstein-journals.orgchim.itfarmaciajournal.com The dual functionality of this compound—a nucleophilic amine and a modifiable thioether—makes it a candidate for constructing sulfur-containing heterocycles. For instance, the intramolecular cyclization of α-(phenylthio)acetamides can be used to produce oxindoles, highlighting a pathway where a similar thioether-containing amine could be adapted for heterocycle synthesis. beilstein-journals.org
Utilization in the Construction of Sulfur-Containing Organic Frameworks
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and energy storage. rsc.orgnih.govrsc.org The incorporation of sulfur atoms into these frameworks is an area of active research, as it can enhance properties like adsorption capacity for specific molecules or improve performance in applications such as lithium-sulfur batteries. rsc.orgresearchgate.netnih.gov
While the direct use of this compound as a primary building block in major reported sulfur-containing MOFs or COFs is not extensively documented, its structure is well-suited for such applications. The amine group can act as a coordination site for metal ions in MOF synthesis or as a reactive group for forming covalent bonds (e.g., imine condensation) in COF synthesis. The phenylthio group would embed sulfur directly into the framework's struts. This approach could be used to create frameworks with tailored properties. For example, the design of MOFs with specific sulfur-containing linkers is a known strategy for producing economical and efficient electrocatalysts. rsc.org The bifunctional nature of this compound makes it a potential candidate for creating novel, functional, sulfur-doped porous materials.
Table 1: Potential Roles of this compound in Porous Frameworks
| Framework Type | Potential Role of this compound | Resulting Feature |
| Metal-Organic Framework (MOF) | Serves as a linker or modulator where the amine group coordinates to metal centers. | Introduction of sulfur and chirality into the MOF structure. |
| Covalent Organic Framework (COF) | Acts as a monomer where the amine group reacts to form covalent bonds (e.g., with aldehydes). | Creates a porous, crystalline polymer with integrated sulfur atoms. |
Development of Libraries of this compound-Based Compounds for Chemical Biology Research
Chemical compound libraries are essential tools in modern drug discovery and chemical biology. scilifelab.seenamine.netchemdiv.com These collections, which can range from diverse sets to more focused libraries targeting specific protein families, are screened to identify new bioactive molecules. enamine.nethelsinki.fi The development of a library based on the this compound scaffold could provide a valuable resource for identifying novel chemical probes and drug leads.
A library derived from this compound would explore chemical space by systematically modifying its core structure. Potential modifications include:
Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) onto the phenyl ring to modulate electronic and steric properties.
Propyl Chain Modification: Altering the alkyl backbone to change the spatial relationship between the amine and the phenylthio group.
Such a library would be a focused collection of sulfur-containing chiral amines. Screening these compounds against biological targets, such as enzymes or receptors, could lead to the discovery of molecules with specific activities. The European Chemical Biology Library (ECBL), for example, comprises ~100,000 compounds selected for chemical diversity to explore target biology. eu-openscreen.eu A smaller, focused library based on a privileged scaffold like this compound could efficiently probe interactions involving sulfur atoms or chiral amines.
Engineering of Novel Catalysts or Ligands Derived from this compound
The development of novel catalysts and ligands is central to advancing asymmetric synthesis. Chiral ligands are critical for controlling the stereochemical outcome of metal-catalyzed reactions. Compounds containing both a soft donor atom (like sulfur) and a hard donor atom (like nitrogen) are excellent candidates for bidentate ligands, which bind strongly to metal centers.
This compound possesses the ideal N,S donor set to function as a chiral bidentate ligand. Its structural relative, 1-(Phenylthio)-2-aminoethane, is known to be used in the formation of ligands. smolecule.com By coordinating to a metal such as copper, palladium, or rhodium, ligands derived from this compound could be used to create chiral catalysts for a variety of asymmetric transformations, including additions, cycloadditions, and coupling reactions. beilstein-journals.orgrsc.org For example, chiral dipeptide phosphine (B1218219) catalysts have been shown to be effective in enantioselective Michael additions, and the principle of using a chiral backbone to influence a reaction's stereochemistry is well-established. nih.gov The synthesis of a family of ligands based on the this compound scaffold could provide new tools for asymmetric catalysis.
Applications as a Chemical Probe or Synthetic Substrate Analogue in Mechanistic Enzymology
One of the most well-documented applications of this compound is in the field of mechanistic enzymology, where it serves as a synthetic substrate analogue. nih.govacs.org Substrate analogues are molecules that mimic the structure of an enzyme's natural substrate, allowing researchers to study the enzyme's mechanism, binding properties, and function. nih.gov
Specifically, this compound has been investigated as a synthetic substrate analogue for dopamine (B1211576) β-monooxygenase (DBM), a key enzyme in the biosynthesis of norepinephrine. nih.gov A study published in the Journal of Medicinal Chemistry detailed the enantiomeric specificity of this compound. It was found that the (S)-enantiomer, (S)-1-(phenylthio)-2-aminopropane, is a more potent substrate analogue for DBM than the (R)-enantiomer. nih.govacs.org This stereoselectivity suggests that the S-enantiomer fits more effectively into the enzyme's active site. nih.gov These findings are crucial for understanding the structural and stereochemical requirements of the DBM active site and have aided in elucidating the mechanism of action for this class of sulfur-containing DBM substrate analogues. nih.gov The use of such probes is a powerful strategy in chemical biology for identifying the targets of bioactive molecules and understanding their mechanisms. rug.nlsemanticscholar.org
Table 2: Enantiomeric Activity of this compound as a DBM Substrate Analogue nih.gov
| Enantiomer | Potency as DBM Substrate Analogue | Observed Biological Activity |
| (S)-1-(phenylthio)-2-aminopropane | More Potent | Exhibits indirect sympathomimetic and antihypertensive activity. |
| (R)-1-(phenylthio)-2-aminopropane | Less Potent | Does not exhibit significant sympathomimetic or antihypertensive effects. |
Future Directions and Emerging Research Avenues in 1 Phenylthio 2 Aminopropane Chemistry
Development of Novel and Efficient Catalytic Transformations
The core structure of 1-(phenylthio)-2-aminopropane, featuring a chiral amine and a thioether linkage, presents unique opportunities for novel catalytic strategies. Future research will likely focus on developing more efficient and stereoselective synthetic methods. While classical approaches have been established, modern catalysis offers pathways to derivatives that are currently difficult to access.
Key research thrusts include:
Asymmetric Catalysis: Developing novel catalysts for the enantioselective synthesis of chiral amines and thioethers is a primary goal. whiterose.ac.ukbohrium.com This could involve organocatalysis, transition-metal catalysis, or biocatalysis to achieve high enantiomeric excess, reducing the need for chiral resolution steps. rsc.org
C-S Bond Functionalization: Research into the catalytic activation and functionalization of the C-S bond could lead to new molecular scaffolds. Methods that allow for the selective cleavage and reformation of this bond under mild conditions would enable the introduction of diverse functional groups, expanding the chemical space of accessible derivatives.
Late-Stage Functionalization: Catalytic methods that enable the precise modification of complex molecules containing the this compound core are highly desirable. researchgate.netunivie.ac.at This would allow for the rapid generation of analogues for structure-activity relationship studies in medicinal chemistry.
| Catalytic Strategy | Potential Application to this compound | Anticipated Advantages |
| Immobilized Biocatalysis | Enantioselective synthesis of the chiral amine center. | High stereoselectivity, mild reaction conditions, catalyst recyclability. nih.gov |
| Transition-Metal Catalysis | Cross-coupling reactions to modify the phenyl ring or functionalize the thioether. | Broad substrate scope, access to diverse structural motifs. |
| Photoredox Catalysis | Activation of C-H or C-S bonds for novel transformations. | Use of visible light as a renewable energy source, unique reactivity profiles. nih.govchim.it |
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. drreddys.com The integration of flow chemistry and high-throughput automation represents a significant future direction for the synthesis and screening of this compound derivatives. beilstein-journals.orgpurdue.edu Continuous flow processes offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. rsc.orgmagritek.com
Emerging avenues in this area include:
Telescoped Synthesis: Designing multi-step syntheses in a continuous flow system without isolating intermediates can dramatically reduce production time and waste. nih.gov This approach could be applied to the synthesis of this compound and its derivatives from basic starting materials in a single, streamlined process.
Automated Library Synthesis: Combining flow reactors with automated liquid handling and purification systems allows for the rapid generation of large libraries of related compounds. acs.orgrsc.org This is particularly valuable for medicinal chemistry programs aimed at optimizing the biological activity of a lead compound. wuxiapptec.com
Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., IR, NMR, MS) into flow systems enables continuous monitoring and optimization of reaction conditions, ensuring high reproducibility and yield.
Exploration of Unconventional Reactivity Profiles
Moving beyond traditional functional group transformations, future research will likely explore the unconventional reactivity of the this compound scaffold. The interplay between the amine and thioether functional groups may give rise to novel chemical behaviors under specific conditions.
Areas ripe for exploration are:
Electrochemistry: Electrochemical methods offer a green and sustainable alternative for driving oxidation and reduction reactions. nih.gov The sulfur atom in the thioether can be oxidized to sulfoxides or sulfones, while the amine group can also participate in electrochemical transformations, potentially leading to novel molecular architectures. researchgate.netrsc.org The direct electrochemical synthesis of organosulfur compounds is a growing field. researchgate.net
Photocatalysis: Visible-light photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. chim.it This could include radical-based reactions, such as the functionalization of adjacent C-H bonds or novel cycloadditions, by leveraging the unique electronic properties of the thioether and amine moieties. rsc.orgcam.ac.uk The photocatalytic generation of thiyl radicals is a key step in many thiol-ene reactions. nih.gov
Radical Chemistry: Exploring the generation and reactivity of radicals centered on or adjacent to the sulfur or nitrogen atoms could unlock new synthetic pathways. For instance, selective hydrogen atom transfer (HAT) could enable functionalization at positions not accessible through ionic pathways.
Advanced Materials Science Applications for this compound Derived Structures
The unique structural and electronic properties of organosulfur compounds suggest that derivatives of this compound could serve as building blocks for advanced materials. fiveable.mebritannica.comacs.org The combination of a coordinating amine group and a polarizable thioether offers intriguing possibilities for the design of functional materials.
Potential future applications in materials science include:
Conducting Polymers: Thioether-containing polymers, such as poly(phenylene sulfide), are known for their thermal stability and chemical resistance. mappingignorance.org Incorporating the chiral aminopropane moiety could lead to polymers with unique chiroptical or charge-transport properties for applications in electronics. rsc.org
Self-Assembled Monolayers (SAMs): The thioether or a corresponding thiol can act as an anchor to gold or other metallic surfaces, while the aminopropane unit can be used to control surface properties or bind other molecules. This could be exploited in the development of sensors, molecular electronics, or biocompatible coatings. mdpi.comcore.ac.uk
Coordination Polymers and Frameworks: The amine group can coordinate to metal centers, allowing for the construction of metal-organic frameworks (MOFs) or coordination polymers. The thioether could act as a secondary binding site, influencing the structure and properties of the resulting material. nih.gov The self-assembly of thioether-based copolymers is an active area of research. researchgate.net
| Material Type | Potential Role of Derived Structure | Potential Application |
| Thioether Polymers | Monomeric unit providing chirality and functionality. | Chiral electronics, high-performance plastics. researchgate.netnih.govacs.org |
| Self-Assembled Monolayers | Surface modification agent. | Biosensors, corrosion inhibition, nanoelectronics. acs.org |
| Metal-Organic Frameworks | Organic linker with coordinating sites. | Gas storage, catalysis, chemical separation. |
Synergistic Research with Other Disciplines in Chemical Sciences
The full potential of this compound chemistry will be realized through collaboration with other scientific disciplines. The inherent properties of this molecular scaffold make it an attractive target for interdisciplinary research.
Future synergistic efforts may involve:
Medicinal Chemistry and Chemical Biology: The structural similarity of this compound to known pharmacophores suggests its potential as a scaffold for new therapeutic agents. jmchemsci.com Synergistic research with biologists and pharmacologists will be crucial to identify biological targets and develop new drugs. The study of thio-analogs in biological systems is a key area of chemical biology.
Computational Chemistry: Theoretical calculations and molecular modeling can provide deep insights into the reactivity, conformation, and electronic properties of this compound and its derivatives. This can guide experimental design, helping to predict reaction outcomes and design molecules with specific properties.
Supramolecular Chemistry: The ability of the amine and thioether groups to participate in non-covalent interactions (e.g., hydrogen bonding, coordination) makes derivatives of this compound interesting candidates for the construction of complex supramolecular assemblies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 1-(phenylthio)-2-aminopropane?
- Methodology : Regiospecific synthesis using thiophenol derivatives and propylamine precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is critical. Post-synthesis, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection .
- Data Interpretation : Compare spectral data with known analogues (e.g., DOM, DOI) to validate substituent positions .
Q. How can researchers ensure the identity and purity of novel derivatives during synthesis?
- Methodology : Combine elemental analysis (C, H, N, S) with chromatographic techniques (e.g., gas chromatography-mass spectrometry, GC-MS). For enantiomeric purity, chiral HPLC or capillary electrophoresis is recommended, particularly when evaluating isomers like those in monomethylthio analogues .
- Troubleshooting : Address discrepancies in melting points or spectral data by cross-referencing synthetic protocols with literature (e.g., Jacob et al., 1977) to identify potential side reactions .
Q. What pharmacological screening models are suitable for preliminary activity assessment?
- Methodology : Use rodent behavioral assays (e.g., head-twitch response in rats) to probe 5-HT2A receptor activation, a hallmark of psychotomimetic compounds. Compare dose-response curves with reference standards like DOI or DOM .
- Data Interpretation : A biphasic or triphasic dose-response relationship may suggest complex receptor interactions or metabolic factors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize psychotomimetic potency?
- Methodology : Systematically modify substituents (e.g., phenylthio vs. methoxy groups) and evaluate effects using in vitro receptor binding assays (e.g., competitive radioligand displacement with ³H-ketanserin for 5-HT2A). Correlate in vitro affinity with in vivo hyperthermia responses in rabbits .
- Case Study : Monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane showed reduced potency compared to DOM, highlighting the importance of substituent position .
Q. What experimental designs address contradictory toxicity data in aggregated vs. isolated animal models?
- Methodology : Conduct dose-mortality studies under controlled environmental conditions (e.g., isolated vs. grouped housing) to isolate confounding variables. Nonlinear dose-response relationships, as seen with amphetamine analogues, necessitate non-parametric statistical analysis and repeated-measures designs .
- Data Analysis : Use log-dose probit models to quantify LD50 shifts and assess environmental modulation of toxicity .
Q. How can pharmacokinetic parameters (e.g., brain concentration profiles) be accurately determined?
- Methodology : After intraperitoneal administration in rats, collect brain tissue at timed intervals and quantify compound levels via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare time-concentration curves across isomers to evaluate blood-brain barrier penetration .
- Advanced Tip : Pair pharmacokinetic data with microdialysis to monitor extracellular neurotransmitter changes (e.g., serotonin, dopamine) in real time .
Q. What mechanistic insights can be gained from 5-HT2A receptor antagonism studies?
- Methodology : Pre-treat animals with selective 5-HT2A antagonists (e.g., M100907) before administering this compound. Measure attenuation of behavioral responses (e.g., hyperlocomotion) or downstream signaling markers (e.g., phospho-ERK) to confirm receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
